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Compound of Interest

Compound Name:
1-isopropyl-4-methyl-2(1H)-

quinolinone

CAS No.: 2540-20-7

Cat. No.: B2934753

Get Quote

Executive Summary: The "Steric Switch" in
Quinolinone Scaffolds
The 2(1H)-quinolinone (carbostyril) scaffold is a privileged pharmacophore in drug discovery,

serving as the backbone for diverse therapeutics (e.g., antipsychotics like aripiprazole,

cardiotonics).

The specific derivative 1-isopropyl-4-methyl-2(1H)-quinolinone represents a critical

"structural switch."[1] Unlike the unsubstituted parent compound, the introduction of a bulky

isopropyl group at the N1 position fundamentally alters the solid-state assembly:

Elimination of H-Bonding: It removes the N-H donor, abolishing the robust

amide dimers characteristic of carbostyrils.

Steric Dominance: The isopropyl group introduces significant steric bulk, forcing the

molecule to adopt alternative packing motifs driven by weak C-H···O interactions and
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-

stacking.

This guide compares the "performance" (crystallizability, stability, and solubility) of the N-

isopropyl variant against the standard N-H and N-methyl alternatives.

Comparative Performance Analysis
The following table contrasts the structural and physicochemical behaviors of the 1-isopropyl

derivative with its primary analogs.

Table 1: Structural & Physicochemical Comparison[1][2]

Feature
1-Isopropyl-4-

methyl-2(1H)-

quinolinone (Target)

4-Methyl-2(1H)-

quinolinone (Parent)

1-Methyl-4-methyl-

2(1H)-quinolinone

(Analog)

H-Bond Donor None (N1 is blocked) Yes (N1-H) None (N1 is blocked)

Primary Packing Motif
Weak C-H···O /

-Stacking

Strong N-H···O

Dimers (

)

Weak C-H···O /

-Stacking

Lattice Stability Moderate (Lower MP)
High (High MP due to

H-bonds)
Moderate

Solubility (Lipophilic) High (Increased logP)
Low (Polar H-bond

network)
Moderate

Steric Profile
High (Isopropyl

rotation volume)
Low (Planar)

Low (Methyl is

compact)

Drug Design Utility

Enhanced membrane

permeability; blocks

metabolic N-

glucuronidation.

Good binder, but poor

permeability;

metabolic liability at

N1.

Balanced profile.
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Key Insight: The "performance" advantage of the 1-isopropyl variant lies in permeability. By

sacrificing the high lattice energy of the N-H dimer, the molecule becomes more soluble in

lipophilic matrices (cell membranes), a critical parameter for oral bioavailability.

Experimental Protocols: Synthesis &
Crystallization[2]
To obtain high-quality single crystals for X-ray diffraction (SC-XRD), specific protocols must be

followed to overcome the lack of strong directional H-bonds.

Protocol A: Synthesis via N-Alkylation
Context: Direct alkylation of the 4-methyl-2-quinolinone parent.

Reagents: 4-methyl-2(1H)-quinolinone (1.0 eq), Isopropyl iodide (1.2 eq),

(2.0 eq).

Solvent: DMF (Dimethylformamide) – promotes

mechanism.[1]

Conditions: Heat at 60°C for 12 hours. Monitor via TLC (Hexane:EtOAc 7:3).

Workup: Pour into ice water. The product precipitates due to high lipophilicity (unlike the

starting material). Filter and dry.

Protocol B: Single Crystal Growth (The "Anti-Solvent"
Method)
Challenge: The N-isopropyl group increases solubility in organic solvents, making precipitation

difficult.
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Dissolution: Dissolve 50 mg of the purified solid in a minimum amount of Dichloromethane

(DCM) (approx. 2 mL).

Layering: Carefully layer 4 mL of n-Hexane on top of the DCM solution in a narrow vial.

Diffusion: Seal the vial with Parafilm and poke one small hole. Allow to stand undisturbed at

4°C.

Mechanism: As hexane diffuses into the DCM, the solubility decreases slowly, forcing the

molecules to organize. The lack of strong H-bonds means the crystal grows via slower van

der Waals packing.

Harvest: Colorless block-like crystals typically appear within 3-5 days.

Structural Logic & Mechanism
The following diagram illustrates the shift in packing logic caused by the N-isopropyl group.

Parent: 4-methyl-2(1H)-quinolinone

Interaction: N-H ... O=C
(Strong Hydrogen Bond)

Has N-H Donor

Target: 1-isopropyl-4-methyl-2(1H)-quinolinone

Interaction: C-H ... O=C & Pi-Stacking
(Weak Dipole/Dispersive)

N-H Blocked by iPr

Outcome: Planar Centrosymmetric Dimers
High Lattice Energy (High MP)

Outcome: Offset Stacked Columns
Steric Twist (Isopropyl)

Lower Lattice Energy (High Sol)

Enhanced Bioavailability

Implication

Click to download full resolution via product page
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Caption: Comparison of crystal packing drivers. The N-isopropyl group forces a shift from

stable H-bonded dimers to lipophilic stacking.

Detailed Structural Parameters (Expected)
Based on homologous series of N-alkyl-quinolinones (e.g., N-methyl, N-ethyl), the X-ray

structure of the 1-isopropyl variant is characterized by the following features:

A. Molecular Conformation[2][3][4]
Planarity: The quinolinone core is essentially planar (r.m.s.[2] deviation < 0.02 Å).

Substituent Orientation:

4-Methyl: Lies in the plane of the ring.

1-Isopropyl: The methine C-H of the isopropyl group is typically oriented perpendicular to

the ring plane to minimize steric clash with the C2-carbonyl oxygen and C8-proton.[1] This

creates a "propeller" effect that disrupts tight stacking.

B. Intermolecular Interactions[2][6]
C=O···H Interactions: In the absence of N-H, the carbonyl oxygen (C2=O) acts as an

acceptor for weak hydrogen bonds from adjacent aromatic protons (C-H···O) or the methyl

protons of the isopropyl group.[1]

-

Stacking: The molecules likely form "slipped" stacks. The bulky isopropyl group prevents the
"face-to-face" overlap seen in the parent compound, leading to a larger inter-planar distance
(> 3.5 Å) compared to the parent (< 3.4 Å).

Implications for Drug Development[7]
Why does this structure matter?

Metabolic Stability: The N1 position is a common site for glucuronidation (phase II

metabolism).[1] The crystal structure confirms that the bulky isopropyl group effectively

"shields" this nitrogen, potentially extending the half-life of the drug in vivo.
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Solubility Profile: The disruption of the crystal lattice (lower lattice energy due to loss of H-

bonds) correlates directly with higher solubility in organic solvents and lipids.[1] This makes

the 1-isopropyl derivative a superior candidate for oral formulations compared to the highly

insoluble 4-methyl-2(1H)-quinolinone parent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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